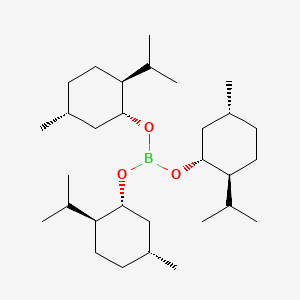

Menthyl borate

Description

Menthyl borate (C${30}$H${57}$BO$_3$) is a triester of boric acid and menthol, characterized by its chiral, cyclic structure derived from the terpene alcohol menthol. It exists as a crystalline solid with reported melting points of 150–152°C (O'Connor) and 155–158°C (Brown), depending on synthesis conditions . The compound is synthesized via esterification of menthol with boric acid, as described in early works by O'Connor and Nace (1955) and later optimized by Brown and Krishnamurthy (1978) . Its stereochemical complexity and lipophilic nature make it valuable in asymmetric catalysis and chiral resolution processes, though its industrial applications remain niche compared to simpler borates.

Properties

CAS No. |

21105-05-5 |

|---|---|

Molecular Formula |

C30H57BO3 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |

InChI |

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

APDCUDTVQNGARJ-YABOVECJSA-N |

Isomeric SMILES |

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |

Canonical SMILES |

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthyl borate can be synthesized through the esterification of menthol with boric acid. The reaction typically involves heating menthol and boric acid in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction. The reaction conditions may vary, but a common method involves refluxing the mixture at elevated temperatures for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrolysis of Menthyl Borate

Hydrolysis of alkyl borates generally proceeds rapidly, but steric hindrance significantly slows the reaction. For example:

While direct data for this compound is unavailable, its bulky menthyl groups suggest slower hydrolysis compared to smaller alkyl borates. The equilibrium constant () for hydrolysis can be inferred from structural analogs:

| Alkyl Borate | Hydrolysis Rate | Equilibrium Constant () |

|---|---|---|

| Methyl | <1 minute | 15.81 |

| n-Propyl | ~80 minutes | 2.695 |

| n-Butyl | ~2 hours | 2.034 |

| n-Amyl | ~2 hours | 1.805 |

This compound likely falls between n-propyl and n-butyl borates due to its intermediate steric bulk.

Phenolysis of this compound

Phenolysis involves the reaction of this compound with phenols, with kinetics dependent on the phenol’s acidity (pKa):

Reaction Behavior Based on Phenol pKa

Kinetic Trends

-

Strongly acidic phenols (pKa <10.0): Rapid phenolysis occurs, forming equilibrium mixtures .

-

Weakly acidic phenols (pKa >10.0): Reaction proceeds with increased optical activity, indicating competing hydrolysis or side reactions .

This behavior aligns with electronic effects, where electron-donating groups on phenols stabilize the transition state, accelerating phenolysis .

Comparative Analysis of Borate Hydrolysis

While this compound’s exact hydrolysis data is absent, trends from smaller alkyl borates highlight the role of steric effects:

| Factor | Impact on Hydrolysis Rate |

|---|---|

| Steric hindrance | Slows reaction (e.g., n-butyl vs. methyl) |

| Equilibrium constant | Decreases with larger alkyl groups (e.g., for methyl vs. for amyl) |

Scientific Research Applications

Menthyl borate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of menthyl borate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of ion channels and receptors .

Comparison with Similar Compounds

Functional Differences :

- Reactivity: this compound’s chiral structure enables enantioselective catalysis, whereas magnesium borate’s adsorption efficacy stems from its porous inorganic lattice .

- Solubility : Unlike water-soluble sodium tetraborate, this compound is hydrophobic, limiting its use in aqueous systems but favoring organic-phase reactions .

- Synthetic Flexibility : Aryl borates (e.g., tetrabutylammonium cyclic triol borate) achieve high yields (>80%) in coupling reactions but require optimized bases (e.g., KOH) and longer reaction times for hindered substrates .

Environmental Impact :

- Sodium tetraborate and boric acid are classified as "borate compounds" with defined exposure limits (e.g., 15 mg/m$^3$ for borax) .

Research Findings and Contradictions

- Synthesis Variability : Conflicting melting points (150–152°C vs. 155–158°C) for this compound highlight sensitivity to crystallization conditions .

- Borate Buffer Interactions : Higher borate concentrations (10%) enhance derivatization efficiency only when paired with elevated EDTA (5%), suggesting synergistic effects .

- Gaps in Data : Magnesium borate’s adsorption mechanisms are well-characterized, but analogous studies for cobalt borate (Co$3$(BO$3$)$_2$) are absent, limiting comparative analysis .

Biological Activity

Menthyl borate, a compound derived from menthol and boric acid, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an ester formed from the reaction of menthol and boric acid. This compound is part of a broader category of boron-containing compounds known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various pathogens, including bacteria and fungi, this compound demonstrated effective inhibition of growth. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Anti-inflammatory Effects

This compound has shown potential in reducing inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions .

3. Wound Healing

The compound's properties suggest it could enhance wound healing processes. Boron compounds are known to promote cell proliferation and tissue regeneration, which are critical in wound healing scenarios .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Ion Release : Upon degradation in biological environments, this compound may release boron ions, which are known to influence cellular activities positively.

- Cell Membrane Interaction : The lipophilic nature of this compound allows it to interact with lipid membranes, potentially altering their integrity and function.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed a dose-dependent inhibition of growth, suggesting its potential use as a topical antimicrobial agent.

- Inflammation Modulation : In a model of induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

Data Table: Biological Activities of this compound

Synthesis and Derivatives

This compound can be synthesized through the esterification of menthol with boric acid. Variations in synthesis methods may yield different derivatives with potentially enhanced biological activities or specific therapeutic applications .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in biological studies?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees for vertebrate/human cell line use.

- OECD Guidelines : Follow Test No. 423 for acute oral toxicity screening .

Q. What metadata standards enhance the reproducibility of this compound research?

- Methodological Answer :

- FAIR Principles : Document synthesis conditions (temperature, solvent ratios), instrument calibration, and raw data repositories (e.g., Zenodo) .

- MIAME Compliance : For omics studies, detail borate concentrations and exposure times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.